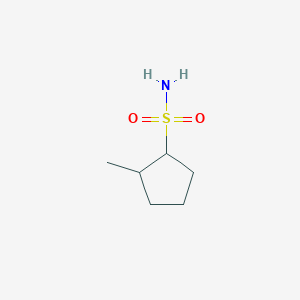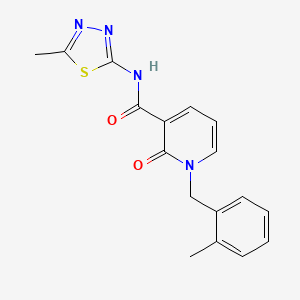
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and related compounds involves multiple steps, starting with the formation of thiadiazole derivatives. In one study, the synthesis began with the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, leading to the formation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives. These were then oxidized using copper(II) chloride, which induced cyclization and produced N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another study reported the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, which involved the use of IR, NMR, and mass spectra to investigate the structures of the synthesized compounds . Additionally, a solvent-free synthesis of Schiff’s bases containing a thiadiazole scaffold was performed under microwave irradiation, which is a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been extensively studied using various spectroscopic techniques. For instance, the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidized forms were determined using X-ray single-crystal diffraction, which provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles . Stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were conducted using 1D and 2D NMR spectroscopy, including NOESY experiments, to assign configurations of stereogenic centers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the initial formation of thiadiazole derivatives, followed by oxidation and cyclization reactions. The coordination of the synthesized ligands to copper(II) ions resulted in the formation of copper(II) complexes with significant cytotoxic activity . The Schiff’s bases containing a thiadiazole scaffold were synthesized under microwave irradiation, which is a technique that enhances reaction rates and could influence the chemical reactions involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic methods. IR, (1)H NMR, and (13)C NMR spectroscopies were used to characterize the products in one study , while another study used IR, NMR (1H, 13C, and 2D), and mass spectra for structural investigation . The synthesized compounds were also evaluated for their cytotoxicity against human cancer cell lines, which is an important aspect of their chemical properties related to biological activity . The molecular docking study and ADMET properties prediction were performed for some compounds, indicating their potential as oral drugs .
科学的研究の応用
Scientific Research Applications
Antimicrobial and Antifungal Activity : A study synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound showed specific antibacterial activity against Gram-positive bacteria, especially Staphylococcus aureus, highlighting the potential of related compounds in addressing infectious diseases Rakia Abd Alhameed et al., 2019.
Carbonic Anhydrase Inhibitors : Derivatives of benzolamide, including those with thiadiazole structures, have been investigated for their efficacy as topical antiglaucoma agents. These compounds demonstrated low nanomolar affinity for carbonic anhydrase isozymes and showed better efficacy and prolonged action compared to standard drugs, suggesting a promising area for the development of new treatments for glaucoma A. Casini et al., 2003.
Antibacterial Evaluation : Novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety were evaluated for their antibacterial activities, showing excellent activity against Xanthomonas oryzae pv. oryzae (Xoo) and good inhibitory activity against Xanthomonas axonopodis pv. citri (Xac). This demonstrates the potential of such compounds in the development of new antibacterial agents Jin-Lin Wan et al., 2018.
Metal Complexes as Enzyme Inhibitors : Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide were synthesized and found to be powerful inhibitors against human carbonic anhydrase isoenzymes, highlighting the therapeutic potential of these compounds in treating diseases associated with enzyme dysfunction Nurgün Büyükkıdan et al., 2013.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-3-4-7-13(11)10-21-9-5-8-14(16(21)23)15(22)18-17-20-19-12(2)24-17/h3-9H,10H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMALUXLGALSYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)
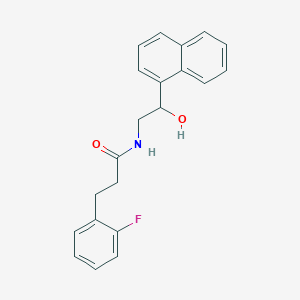
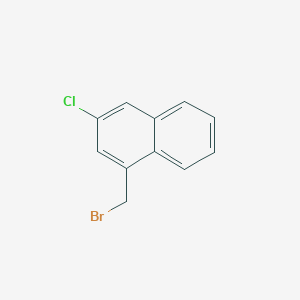

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)
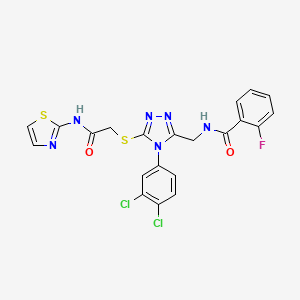
![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)
![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)

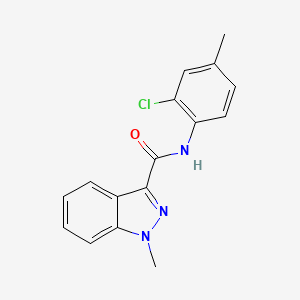
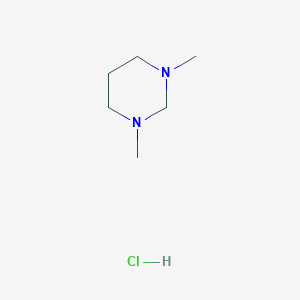
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2522468.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2522472.png)
